molecular formula C48H47FeP B12061074 CID 72376408

CID 72376408

Cat. No.: B12061074
M. Wt: 710.7 g/mol
InChI Key: YOQRDWPCPFCDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its high stability and effectiveness in catalysis, making it a valuable tool in synthetic chemistry.

Preparation Methods

. The reaction conditions typically include the use of inert atmospheres and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and cost-effectiveness .

Chemical Reactions Analysis

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, primarily focusing on palladium-catalyzed processes. These include:

Common reagents and conditions for these reactions include palladium catalysts, aryl halides, and specific solvents like tetrahydrofuran (THF) or toluene. The major products formed from these reactions are typically aryl amines, biaryl compounds, and aryl ethers .

Scientific Research Applications

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in various catalytic processes, including cross-coupling reactions.

    Biology: Its role in facilitating the synthesis of complex organic molecules makes it valuable in the development of pharmaceuticals.

    Medicine: The compound’s ability to aid in the synthesis of biologically active molecules has potential implications in drug discovery and development.

    Industry: It is used in the production of fine chemicals and materials due to its effectiveness in catalysis

Mechanism of Action

The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in palladium-catalyzed reactions. The di-tert-butylphosphino group provides steric hindrance, which enhances the stability of the palladium complex and facilitates the catalytic cycle. This results in efficient bond formation and high yields of the desired products .

Comparison with Similar Compounds

1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene can be compared with other similar phosphine ligands, such as:

The uniqueness of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene lies in its combination of steric hindrance and electronic properties, making it highly effective in specific catalytic applications.

Properties

Molecular Formula

C48H47FeP

Molecular Weight

710.7 g/mol

InChI

InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3;

InChI Key

YOQRDWPCPFCDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.